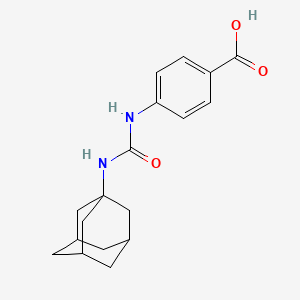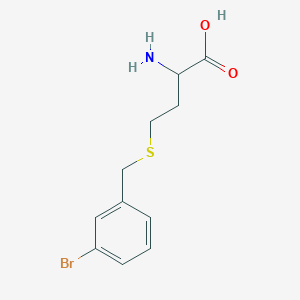
4-(2-Pyrrolidin-1-yl-pentanoyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile is an organic compound that features a pyrrolidine ring attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile typically involves the reaction of a pyrrolidine derivative with a benzonitrile compound. One common method is the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the benzonitrile moiety under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol or amine derivative .
Aplicaciones Científicas De Investigación
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The benzonitrile moiety may also play a role in binding to specific receptors or active sites, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(pyrrolidin-1-yl)benzonitrile
- 4-(piperidin-1-yl)benzonitrile
- 4-(morpholin-1-yl)benzonitrile
Uniqueness
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile is unique due to the presence of both the pyrrolidine ring and the benzonitrile moiety, which can confer distinct chemical and biological properties. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C16H20N2O |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
4-(2-pyrrolidin-1-ylpentanoyl)benzonitrile |
InChI |
InChI=1S/C16H20N2O/c1-2-5-15(18-10-3-4-11-18)16(19)14-8-6-13(12-17)7-9-14/h6-9,15H,2-5,10-11H2,1H3 |
Clave InChI |
AQQRGNNYEPRIIF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC=C(C=C1)C#N)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-(2-phenyl-1H-benzo[d]imidazol-1-yl)phenol](/img/structure/B10843396.png)




